3-Oxetyl tosylate 3-Oxetyl tosylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14127377
InChI: InChI=1S/C10H10O4S/c1-8-2-4-10(5-3-8)15(11,12)14-9-6-13-7-9/h2-6H,7H2,1H3
SMILES:
Molecular Formula: C10H10O4S
Molecular Weight: 226.25 g/mol

3-Oxetyl tosylate

CAS No.:

Cat. No.: VC14127377

Molecular Formula: C10H10O4S

Molecular Weight: 226.25 g/mol

* For research use only. Not for human or veterinary use.

3-Oxetyl tosylate -

Specification

Molecular Formula C10H10O4S
Molecular Weight 226.25 g/mol
IUPAC Name 2H-oxet-3-yl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C10H10O4S/c1-8-2-4-10(5-3-8)15(11,12)14-9-6-13-7-9/h2-6H,7H2,1H3
Standard InChI Key FNNVUAVMEYVQTE-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2=COC2

Introduction

Chemical Identity and Structural Characteristics

3-Oxetyl tosylate (systematic name: 3-((4-methylphenyl)sulfonyloxy)oxetane) is a derivative of hydroxyoxetane where the hydroxyl group is replaced by a tosyl (p-toluenesulfonyl) moiety. Its molecular formula is C10H12O4S\text{C}_{10}\text{H}_{12}\text{O}_4\text{S}, with a molecular weight of 244.26 g/mol. The compound’s structure comprises a four-membered oxetane ring with a sulfonate ester group at the 3-position, conferring both steric strain and electrophilic reactivity .

The oxetane ring’s strain (approximately 25–30 kcal/mol) enhances its susceptibility to ring-opening reactions, while the tosyl group acts as an effective leaving group in nucleophilic substitutions. This combination makes 3-oxetyl tosylate a versatile precursor for synthesizing substituted oxetanes and polymers .

Synthesis and Optimization

Reaction Mechanism and Methodology

The synthesis of 3-oxetyl tosylate involves the tosylation of 3-hydroxyoxetane using tosyl chloride (TsCl\text{TsCl}) under basic conditions. The reaction proceeds via a two-step mechanism:

  • Deprotonation: The hydroxyl group of 3-hydroxyoxetane is deprotonated by a base (e.g., NaOH), forming an oxetane oxide intermediate.

  • Nucleophilic Attack: Tosyl chloride reacts with the oxetane oxide, displacing chloride and forming the tosylate ester .

The general reaction is represented as:

3-Hydroxyoxetane+TsClBase3-Oxetyl Tosylate+HCl\text{3-Hydroxyoxetane} + \text{TsCl} \xrightarrow{\text{Base}} \text{3-Oxetyl Tosylate} + \text{HCl}

Table 1: Standard Synthesis Conditions

ParameterValue/Description
Starting Material3-Hydroxyoxetane
Tosyl Chloride1.05–2.0 equivalents
BaseNaOH (20% aqueous solution)
SolventWater-acetone mixture
Temperature50–60°C
Reaction Time30–60 minutes
Yield93% (after recrystallization)

Industrial-Scale Production

While laboratory-scale synthesis is well-documented, industrial production requires optimization for cost and safety. Key considerations include:

  • Recycling Solvents: Benzene or hexane used in recrystallization can be recovered via distillation.

  • Waste Management: Neutralization of HCl byproducts with calcium carbonate minimizes environmental impact .

Physicochemical Properties

3-Oxetyl tosylate is a white crystalline solid with a melting point of 88.5–89.0°C. Its solubility profile includes:

  • High solubility in aromatic hydrocarbons (e.g., benzene, toluene).

  • Moderate solubility in polar aprotic solvents (e.g., dimethylformamide).

  • Insolubility in water due to the hydrophobic tosyl group .

Stability studies indicate that the compound decomposes under prolonged exposure to strong acids (>2 M HCl) or bases (>1 M NaOH), releasing sulfur trioxide and regenerating 3-hydroxyoxetane.

Applications in Organic Synthesis

Preparation of Halooxetanes

3-Oxetyl tosylate reacts with alkali metal halides (e.g., KI, LiBr) in polyalkylene glycol solvents to yield halooxetanes. For example:

3-Oxetyl Tosylate+KIΔ3-Iodooxetane+KTsO\text{3-Oxetyl Tosylate} + \text{KI} \xrightarrow{\Delta} \text{3-Iodooxetane} + \text{KTsO}

Table 2: Halooxetane Synthesis Examples

HalooxetaneReagentTemperature (°C)Yield (%)
3-IodooxetaneKI120–15085
3-BromooxetaneLiBr100–13078
3-ChlorooxetaneNaCl80–11065

Polymerization with Butadiene Monoxide

Halooxetanes derived from 3-oxetyl tosylate copolymerize with butadiene monoxide to form polyethers. These polymers exhibit high thermal stability (Tg>150°CT_g > 150°C) and are explored as engineering plastics or electrolyte membranes .

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